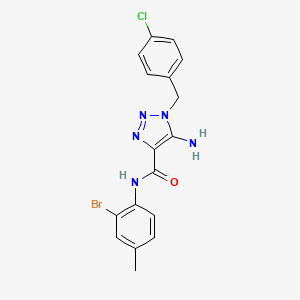
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile is a chemical that features both a pyrrole and a nitrile group, which are of interest in various chemical reactions and potential applications in material science and pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into its chemical behavior.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including oxidative coupling and phase-transfer conditions. For instance, the oxidative coupling of pyrroles has been studied using electrochemical methods in acetonitrile, which could be relevant for synthesizing similar compounds . Additionally, the cyclization of dimethylamino acetonitriles under phase-transfer conditions has been reported, which might offer a pathway for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as ab initio calculations and X-ray crystallography. For example, the structure of a related α-amino nitrile was elucidated, showing interactions via C–H⋯N and C–H⋯π contacts forming zig-zag ribbons . These methods could be applied to determine the molecular structure of 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile.
Chemical Reactions Analysis
Chemical reactions involving similar compounds include anodic oxidation, which has been studied for amines in acetonitrile . The behavior of the dimethylamino group during oxidation could provide insights into the reactivity of the dimethylamino group in the compound of interest. Furthermore, reactions of acetonitriles with dimethyl acetylenedicarboxylate have been explored, leading to the formation of heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, such as their basicity in acetonitrile . These studies help understand the solvation and interaction of the dimethylamino group with solvents, which is relevant for the compound . The electrochemical properties of pyrroles and their derivatives have also been characterized, which could inform the electrochemical behavior of 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile .
Scientific Research Applications
Generation of Structurally Diverse Compounds
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile, has been utilized to generate a diverse library of compounds. This process involves various alkylation and ring closure reactions, leading to the creation of compounds like dithiocarbamates, thioethers, and pyrazolines. The versatility of these reactions showcases the potential of using similar compounds in synthesizing a wide range of structurally diverse molecules (Roman, 2013).
Crystal Structure Analysis
The crystal structure of a related compound, 2-dimethylamino-3,3-dimethyl-4(3H)-pyridone, has been studied. This compound reacts with alkyl phenyl substituted cyclopropenones to produce isomeric 4(3H)-pyridones. The crystal structure analysis of these compounds helps in understanding their chemical behavior and potential applications in various chemical reactions (Bieri, Prewo, & Heimgartner, 1982).
properties
IUPAC Name |
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)8(5-9)7-3-4-10-6-7/h3-4,6,8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJVWWMUVFDXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)






![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)